molecular formula C23H32N6O3 B15082226 8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15082226
M. Wt: 440.5 g/mol
InChI Key: UKPLAUNSQFQIAN-WGOQTCKBSA-N
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Description

8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine base, a hydrazino group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core, the introduction of the hydrazino group, and the addition of the various substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazino group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE: shares similarities with other purine derivatives, such as caffeine and theobromine, which also have a purine core but different substituents.

    Hydrazino derivatives: Compounds like hydrazine and phenylhydrazine share the hydrazino group but differ in their overall structure and properties.

Uniqueness

The uniqueness of 8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H32N6O3

Molecular Weight

440.5 g/mol

IUPAC Name

8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C23H32N6O3/c1-4-5-6-7-8-9-12-15-29-19-20(28(3)23(32)25-21(19)31)24-22(29)27-26-16(2)17-13-10-11-14-18(17)30/h10-11,13-14,30H,4-9,12,15H2,1-3H3,(H,24,27)(H,25,31,32)/b26-16+

InChI Key

UKPLAUNSQFQIAN-WGOQTCKBSA-N

Isomeric SMILES

CCCCCCCCCN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3O)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)NC2=O)C

Origin of Product

United States

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